Methyl 3,6-dibromo-2-methoxy-1-naphthoate
Overview
Description
Methyl 3,6-dibromo-2-methoxy-1-naphthoate is an organic compound with the chemical formula C13H10Br2O3 and a molecular weight of 374.02 g/mol It is a derivative of naphthalene, characterized by the presence of two bromine atoms, a methoxy group, and a methyl ester group on the naphthalene ring
Preparation Methods
The synthesis of Methyl 3,6-dibromo-2-methoxy-1-naphthoate typically involves the bromination of 2-methoxy-1-naphthoic acid followed by esterification. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid .
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Methyl 3,6-dibromo-2-methoxy-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3,6-dibromo-2-methoxy-1-naphthoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or a precursor in the study of biological systems and pathways.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of Methyl 3,6-dibromo-2-methoxy-1-naphthoate involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the methoxy and ester groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets and pathways .
Comparison with Similar Compounds
Methyl 3,6-dibromo-2-methoxy-1-naphthoate can be compared with other similar compounds such as:
Methyl 2-methoxy-1-naphthoate: Lacks the bromine atoms, making it less reactive in substitution reactions.
Methyl 6-bromo-2-naphthoate: Contains only one bromine atom, resulting in different reactivity and applications.
Methyl 3,4,5-trimethoxybenzoate: Similar ester and methoxy groups but different aromatic core, leading to distinct properties and uses
Properties
IUPAC Name |
methyl 3,6-dibromo-2-methoxynaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O3/c1-17-12-10(15)6-7-5-8(14)3-4-9(7)11(12)13(16)18-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALNKNBQQXFHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1C(=O)OC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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